(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid
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Overview
Description
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis and other chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpiperidine.
Protection: The amino group of 2-methylpiperidine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide under high pressure or using a carboxylating agent like di-tert-butyl dicarbonate (Boc2O).
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired stereochemistry and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, followed by reaction with alcohols or amines.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: 2-methylpiperidine-4-carboxylic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Oxidation and Reduction: Corresponding ketones and alcohols.
Scientific Research Applications
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, making it a versatile intermediate in drug design and synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-methylpiperidine-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2S,4R)-1-tert-butoxycarbonyl-2-methylpiperidine: Lacks the carboxylic acid group, limiting its reactivity in certain transformations.
Uniqueness
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality, allowing for selective reactions and protecting group strategies in complex organic synthesis.
Properties
IUPAC Name |
(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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